(2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid
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Overview
Description
(2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid is a compound that features a brominated thiophene ring attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid typically involves the bromination of thiophene followed by coupling with an amino acid derivative. One common method includes the use of bromine or N-bromosuccinimide (NBS) for the bromination step. The brominated thiophene is then coupled with a protected amino acid, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination and coupling steps to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted thiophenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its brominated thiophene ring makes it a versatile intermediate for various organic reactions .
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can lead to the development of compounds with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic devices. Its unique properties make it suitable for use in optoelectronic applications .
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The brominated thiophene ring can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(2-bromothiophen-3-yl)propanoic acid: Similar structure but with a different stereochemistry.
3-(2-Bromothiophen-3-yl)propanoic acid: Lacks the amino group, making it less versatile for certain applications.
Uniqueness
(2R)-2-Amino-3-(2-bromothiophen-3-yl)propanoic acid is unique due to its combination of a brominated thiophene ring and an amino acid backbone. This structure provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C7H8BrNO2S |
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Molecular Weight |
250.12 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-bromothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-6-4(1-2-12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1 |
InChI Key |
KYVNKDPVZZZKOJ-RXMQYKEDSA-N |
Isomeric SMILES |
C1=CSC(=C1C[C@H](C(=O)O)N)Br |
Canonical SMILES |
C1=CSC(=C1CC(C(=O)O)N)Br |
Origin of Product |
United States |
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